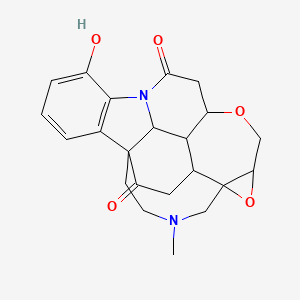
21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine is a complex organic compound with the molecular formula C22H24N2O5 It is a derivative of vomicine, characterized by the presence of an epoxy group at the 21 and 22 positions
Preparation Methods
The synthesis of 21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes the formation of the epoxy group through an epoxidation reaction. Specific reaction conditions, such as the use of peracids or other oxidizing agents, are employed to achieve the desired epoxidation . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like chromatography for purification.
Chemical Reactions Analysis
21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to open the epoxy ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine involves its interaction with specific molecular targets within cells. The epoxy group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine can be compared with other similar compounds, such as:
Vomicine: The parent compound, which lacks the epoxy group.
21,22-Dihydro-21-beta,22-beta-epoxyvomicine: A stereoisomer with different spatial arrangement of the epoxy group.
21,22-Dihydro-21,22-dihydroxyvomicine: A derivative with hydroxyl groups instead of the epoxy group.
The uniqueness of this compound lies in its specific epoxy group configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
22029-94-3 |
|---|---|
Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
16-hydroxy-4-methyl-7,10-dioxa-4,14-diazaheptacyclo[12.6.5.01,25.06,8.06,23.011,24.015,20]pentacosa-15(20),16,18-triene-13,21-dione |
InChI |
InChI=1S/C22H24N2O5/c1-23-6-5-21-11-3-2-4-13(25)19(11)24-17(27)8-14-18(20(21)24)12(7-15(21)26)22(10-23)16(29-22)9-28-14/h2-4,12,14,16,18,20,25H,5-10H2,1H3 |
InChI Key |
LNLMCLDEZUWTRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC23C4C5C(CC2=O)C6(C1)C(O6)COC5CC(=O)N4C7=C3C=CC=C7O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


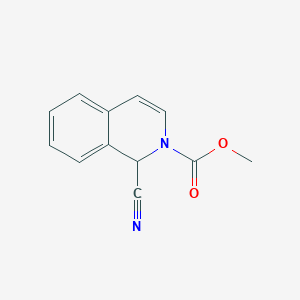
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)

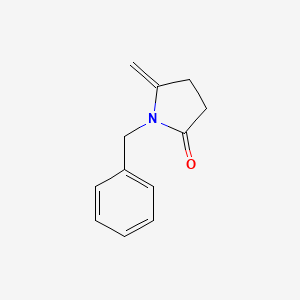
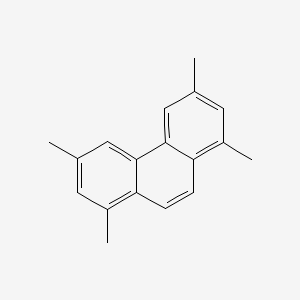
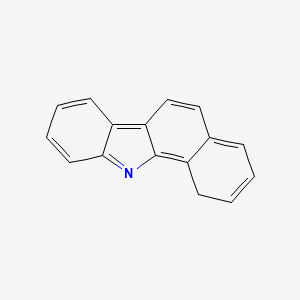

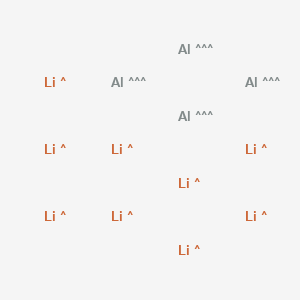
![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
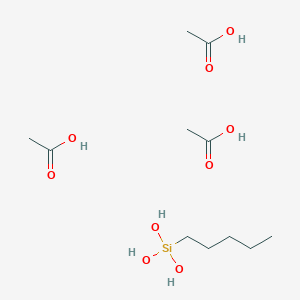
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
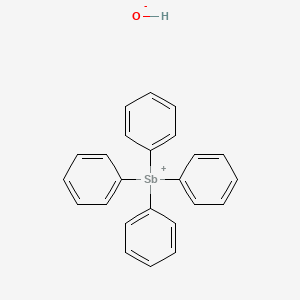
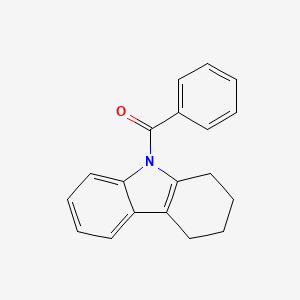
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)
